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Compound of Interest

Compound Name:
6-chloro-8-(chloromethyl)-4H-1,3-

benzodioxine

Cat. No.: B067310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold, a versatile and privileged structure in medicinal chemistry,

continues to be a focal point in the quest for novel therapeutic agents. Its unique

conformational properties and ability to engage with a multitude of biological targets have led to

the development of a diverse array of substituted benzodioxane derivatives with significant

potential in various disease areas. This technical guide provides an in-depth overview of the

current research applications of these compounds, presenting key quantitative data, detailed

experimental protocols, and a visual representation of the intricate signaling pathways they

modulate.

Quantitative Bioactivity Data of Substituted
Benzodioxanes
The therapeutic potential of substituted benzodioxanes is underscored by their potent and often

selective activity against various biological targets. The following tables summarize key

quantitative data from preclinical studies, offering a comparative overview of their efficacy in

different therapeutic areas.

Table 1: Anticancer Activity of Substituted Benzodioxanes
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Compound/De
rivative

Cancer Cell
Line

Assay Type IC50/GI50 (µM) Target(s)

CCT018159 HCT116 (Colon) Growth Inhibition 4.1 Hsp90

1,3,4-Oxadiazolyl

benzodioxane

(Compound 35)

HEPG2, HELA,

SW1116,

BGC823

Antitumor Activity - Telomerase

1,3,4-Thiadiazole

derivatives
-

Enzyme

Inhibition
- FAK

1,4-

benzodioxane-

hydrazone

(Compound 7e)

MDA-MB-435

(Melanoma)
Growth Inhibition 0.20 mTOR

1,4-

benzodioxane-

hydrazone

(Compound 7e)

M14 (Melanoma) Growth Inhibition 0.46 mTOR

1,4-

benzodioxane-

hydrazone

(Compound 7e)

SK-MEL-2

(Melanoma)
Growth Inhibition 0.57 mTOR

1,4-

benzodioxane-

hydrazone

(Compound 7e)

UACC-62

(Melanoma)
Growth Inhibition 0.27 mTOR

Table 2: Antibacterial Activity of Substituted Benzodioxanes
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Compound/Derivati
ve

Bacterial Strain MIC (µg/mL) Target

o-

nitrocinnamaldehyde

hydrazone of 1,4-

benzodioxane-5-

carboxylic acid

(Compound 21)

E. coli 1.5 - 6 FabH

o-

nitrocinnamaldehyde

hydrazone of 1,4-

benzodioxane-5-

carboxylic acid

(Compound 21)

P. aeruginosa 1.5 - 6 FabH

o-

nitrocinnamaldehyde

hydrazone of 1,4-

benzodioxane-5-

carboxylic acid

(Compound 21)

S. aureus 1.5 - 6 FabH

o-

nitrocinnamaldehyde

hydrazone of 1,4-

benzodioxane-5-

carboxylic acid

(Compound 21)

B. subtilis 1.5 - 6 FabH

1,4-benzodioxane

thiazolidinedione

piperazine derivative

(Compound 22)

E. coli, P. aeruginosa,

S. aureus, B. subtilis
1.5 - 7 (µM) FabH

Table 3: Enzyme Inhibitory and Receptor Binding Activities
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Compound/De
rivative

Target Assay Type IC50/Ki (nM)
Therapeutic
Area

1,3,4-Oxadiazolyl

benzodioxane

(Compound 35)

Telomerase
Enzyme

Inhibition
1270 Anticancer

CCT018159 Hsp90 ATPase
Enzyme

Inhibition
7100 Anticancer

1,4-

benzodioxane-

hydrazone

(Compound 7e)

mTOR Kinase
Enzyme

Inhibition
5470 Anticancer

Benzodioxane

derivative

(Compound 37)

Estrogen

Receptor α

(ERα)

Receptor Binding ~10 Anticancer

Benzodioxane

derivative

(Compound 37)

Estrogen

Receptor β

(ERβ)

Receptor Binding ~10 Anticancer

(E)-1-(3-bromo-

4-

fluorophenyl)-3-

(2,3-

dihydrobenzo[b]

[1][2]dioxin-6-

yl)prop-2-en-1-

one (Compound

22)

Human MAO-B
Enzyme

Inhibition
26

Neurological

Disorders

SSR181507

(Compound 11)
5-HT1A Receptor Agonist - Schizophrenia

SSR181507

(Compound 11)
D2 Receptor Antagonist - Schizophrenia

Doxazosin
α1-adrenergic

receptor
Antagonist -

Hypertension,

BPH
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Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of

substituted benzodioxanes. These protocols are intended to serve as a guide for researchers in

the field.

General Synthesis of Substituted 1,4-Benzodioxanes
A common and versatile method for the synthesis of 1,4-benzodioxanes is through the

condensation of a catechol with a 1,2-dihaloethane or a related dielectrophile.[3]

Materials:

Substituted catechol

Ethyl 2,3-dibromopropionate (or other suitable dielectrophile)

Anhydrous potassium carbonate (K₂CO₃)

Dry acetone

Thionyl chloride (SOCl₂) (for acid chloride formation)

Desired amine or other nucleophile

Appropriate solvents for reaction and purification (e.g., DCM, DMF)

Procedure:

Condensation: A mixture of the substituted catechol (1 equivalent), ethyl 2,3-

dibromopropionate (1.1 equivalents), and anhydrous K₂CO₃ (2.5 equivalents) in dry

acetone is refluxed for 12-24 hours. The reaction progress is monitored by thin-layer

chromatography (TLC).

Work-up: After completion, the reaction mixture is cooled, filtered to remove K₂CO₃, and

the solvent is evaporated under reduced pressure. The residue is then purified by column

chromatography to yield the 1,4-benzodioxane-2-carboxylate ester.
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Saponification (optional): The ester is hydrolyzed to the corresponding carboxylic acid by

refluxing with a base (e.g., NaOH or KOH) in an aqueous alcohol solution, followed by

acidification.

Further Derivatization (e.g., Amide Formation):

The carboxylic acid is converted to the acid chloride by reacting with thionyl chloride in a

suitable solvent like dichloromethane (DCM).

The resulting acid chloride is then reacted with a desired amine in the presence of a

base (e.g., triethylamine) in a solvent like N,N-dimethylformamide (DMF) to yield the

corresponding amide derivative.

Purification and Characterization: All synthesized compounds are purified using techniques

such as column chromatography, recrystallization, or preparative TLC. The structures of the

final products are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and

mass spectrometry.

In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][5]

Materials:

Cancer cell lines (e.g., HCT116, MDA-MB-435)

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and

1% penicillin-streptomycin)

Substituted benzodioxane compounds (dissolved in DMSO)

MTT solution (5 mg/mL in sterile PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

96-well microtiter plates
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Microplate reader

Procedure:

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-

10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with

5% CO₂.

Compound Treatment: The medium is replaced with fresh medium containing serial

dilutions of the test compounds. A vehicle control (DMSO) and an untreated control are

included.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT solution is added to each well, and the

plates are incubated for another 2-4 hours at 37°C.

Formazan Solubilization: The medium containing MTT is carefully removed, and the

formazan crystals are dissolved by adding the solubilization solution.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using

a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated

control. The IC50 value (the concentration of the compound that inhibits 50% of cell

growth) is determined by plotting the percentage of viability against the log of the

compound concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing: Minimum Inhibitory
Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism after overnight incubation.[6][7][8]

Materials:

Bacterial strains (e.g., E. coli, S. aureus)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)

Substituted benzodioxane compounds

Sterile 96-well microtiter plates

0.5 McFarland turbidity standard

Spectrophotometer

Procedure:

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity

equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This

suspension is then diluted to achieve a final inoculum concentration of approximately 5 x

10⁵ CFU/mL in the test wells.

Compound Dilution: Serial twofold dilutions of the test compounds are prepared in

CAMHB in the 96-well plates.

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive

control (bacteria in broth without compound) and a negative control (broth only) are

included.

Incubation: The plates are incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound

at which there is no visible growth (turbidity) in the wells.

Enzyme Inhibition and Receptor Binding Assays
This assay measures the inhibition of the ATPase activity of Hsp90.[9][10][11]

Principle: The assay is based on the quantification of inorganic phosphate (Pi) released from

ATP hydrolysis, often using a malachite green-based colorimetric method.

Procedure Outline:
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Recombinant Hsp90 is incubated with the test compound at various concentrations.

The enzymatic reaction is initiated by the addition of ATP.

After incubation, the reaction is stopped, and the amount of released Pi is measured.

The IC50 value is calculated from the dose-response curve.

This assay determines the inhibitory effect of compounds on FAK's kinase activity.[12]

Principle: A common method is a luminescence-based assay (e.g., ADP-Glo™) that

measures the amount of ADP produced in the kinase reaction.

Procedure Outline:

Recombinant FAK enzyme is incubated with a substrate and the test compound.

The kinase reaction is started by adding ATP.

After incubation, a reagent is added to deplete the remaining ATP, and another reagent

converts the produced ADP back to ATP.

The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the

luminescence signal is measured.

The IC50 is determined from the inhibition curve.

This assay measures the inhibition of mTOR kinase activity.[1][13][14][15][16]

Principle: The assay typically involves immunoprecipitating mTORC1 or mTORC2 from cell

lysates and then performing an in vitro kinase assay using a known substrate (e.g., 4E-BP1

or AKT). The phosphorylation of the substrate is then detected, often by Western blotting

with a phospho-specific antibody.

Procedure Outline:

mTOR complexes are immunoprecipitated from cell lysates.
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The immunoprecipitates are incubated with the test compound.

A kinase reaction is performed by adding a substrate and ATP.

The reaction products are analyzed by SDS-PAGE and Western blotting to detect the

phosphorylated substrate.

The IC50 value is determined by quantifying the band intensities.

These assays determine the affinity of compounds for their respective receptors.[17][18][19][20]

[21][22][23]

Principle: A competitive radioligand binding assay is used, where the test compound

competes with a known radiolabeled ligand for binding to the receptor.

Procedure Outline:

Membranes from cells or tissues expressing the receptor of interest are prepared.

The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g.,

[³H]Prazosin for α1-adrenergic receptors, [³H]8-OH-DPAT for 5-HT1A receptors) and

varying concentrations of the test compound.

After incubation, the bound and free radioligand are separated by rapid filtration.

The radioactivity on the filters is measured using a scintillation counter.

The IC50 value is determined, and the Ki (inhibitory constant) is calculated using the

Cheng-Prusoff equation.

This assay measures the inhibition of the enzymatic activity of MAO-B.[24][25][26][27][28]

Principle: A common method is a fluorometric assay that detects the production of hydrogen

peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.

Procedure Outline:

Recombinant human MAO-B is incubated with the test compound.
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The reaction is initiated by adding a substrate (e.g., kynuramine or benzylamine) and a

fluorescent probe that reacts with H₂O₂.

The fluorescence intensity is measured over time.

The IC50 value is calculated from the dose-response curve.

Signaling Pathways Modulated by Substituted
Benzodioxanes
The diverse biological activities of substituted benzodioxanes stem from their ability to interact

with and modulate key signaling pathways implicated in various diseases. The following

diagrams, generated using the DOT language, illustrate these complex networks.
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Conclusion
Substituted benzodioxanes represent a highly promising and versatile class of compounds with

a broad spectrum of pharmacological activities. Their ability to selectively target key proteins

involved in cancer, bacterial infections, and neurological disorders highlights their significant

therapeutic potential. The data and protocols presented in this guide aim to facilitate further

research and development in this exciting area of medicinal chemistry. Continued exploration of

the structure-activity relationships and mechanisms of action of novel benzodioxane derivatives
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will undoubtedly pave the way for the discovery of next-generation therapeutics for a range of

unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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